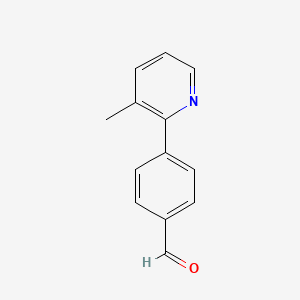
4-(3-Methylpyridin-2-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methylpyridin-2-yl)benzaldehyde is an organic compound with the molecular formula C13H11NO. It consists of a benzaldehyde moiety substituted with a 3-methylpyridin-2-yl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpyridin-2-yl)benzaldehyde typically involves the reaction of 3-methylpyridine with benzaldehyde under specific conditions. One common method is the condensation reaction, where the aldehyde group of benzaldehyde reacts with the pyridine ring to form the desired product. This reaction can be catalyzed by acids or bases and often requires controlled temperatures and solvents to optimize yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors. These methods ensure consistent quality and high yield by optimizing reaction conditions such as temperature, pressure, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Methylpyridin-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of 4-(3-Methylpyridin-2-yl)benzoic acid.
Reduction: Formation of 4-(3-Methylpyridin-2-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(3-Methylpyridin-2-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(3-Methylpyridin-2-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Methylpyridin-2-yl)benzoic acid
- 4-(3-Methylpyridin-2-yl)benzyl alcohol
- 3-Methylpyridine derivatives
Uniqueness
4-(3-Methylpyridin-2-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
847446-84-8 |
|---|---|
Molekularformel |
C13H11NO |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
4-(3-methylpyridin-2-yl)benzaldehyde |
InChI |
InChI=1S/C13H11NO/c1-10-3-2-8-14-13(10)12-6-4-11(9-15)5-7-12/h2-9H,1H3 |
InChI-Schlüssel |
ASHNBGQNIQIZTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)C2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 2-cyclopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13952838.png)
![4-[(4-Butoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13952841.png)


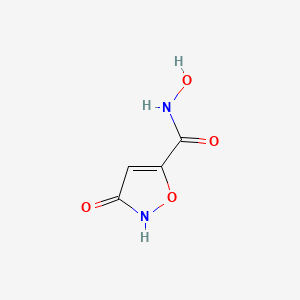
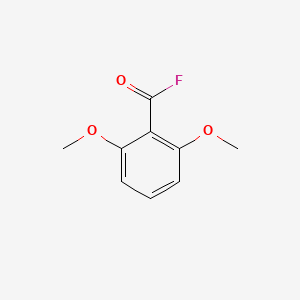
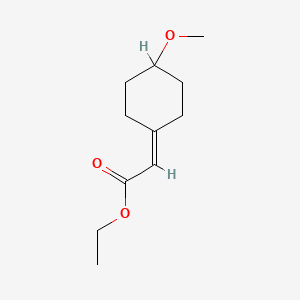
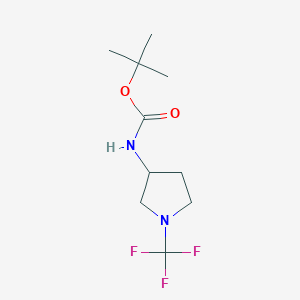

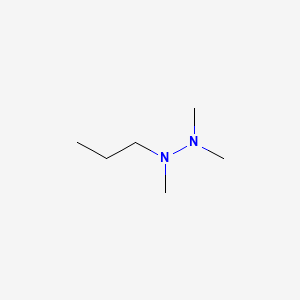
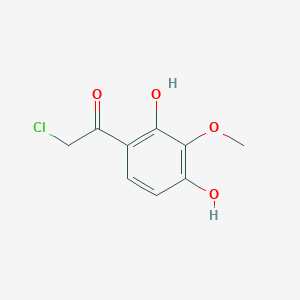
![1H-Pyrrolo[1,2-A]imidazol-2(3H)-one](/img/structure/B13952888.png)

